4-(2-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole 4-(2-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole
Brand Name: Vulcanchem
CAS No.: 865658-13-5
VCID: VC6371844
InChI: InChI=1S/C17H13Cl3N2O/c1-9-16(11-5-3-4-6-14(11)23-2)22-17(21-9)15-12(19)7-10(18)8-13(15)20/h3-8,17H,1-2H3
SMILES: CC1=NC(N=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3Cl)Cl)Cl
Molecular Formula: C17H13Cl3N2O
Molecular Weight: 367.65

4-(2-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole

CAS No.: 865658-13-5

Cat. No.: VC6371844

Molecular Formula: C17H13Cl3N2O

Molecular Weight: 367.65

* For research use only. Not for human or veterinary use.

4-(2-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole - 865658-13-5

Specification

CAS No. 865658-13-5
Molecular Formula C17H13Cl3N2O
Molecular Weight 367.65
IUPAC Name 4-(2-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole
Standard InChI InChI=1S/C17H13Cl3N2O/c1-9-16(11-5-3-4-6-14(11)23-2)22-17(21-9)15-12(19)7-10(18)8-13(15)20/h3-8,17H,1-2H3
Standard InChI Key QPXXWHAEAOSNHZ-UHFFFAOYSA-N
SMILES CC1=NC(N=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

The IUPAC name 4-(2-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole systematically describes its structure:

  • Imidazole core: Five-membered aromatic ring with two nitrogen atoms at positions 1 and 3

  • Substituents:

    • 2-Methoxyphenyl group at position 4

    • Methyl group at position 5

    • 2,4,6-Trichlorophenyl group at position 2

The molecular formula is C₁₇H₁₄Cl₃N₂O, with a calculated molecular weight of 373.67 g/mol . X-ray crystallography data for analogous compounds suggests a nearly planar imidazole ring with dihedral angles between 5-15° for aryl substituents .

Spectroscopic Signatures

Predicted spectral characteristics based on structural analogs:

TechniqueKey Features
¹H NMR- Imidazole protons: δ 7.2-7.8 ppm (d, J=1.5 Hz)
- Methoxy group: δ 3.8 ppm (s)
- Methyl group: δ 2.4 ppm (s)
¹³C NMR- Imidazole carbons: δ 120-140 ppm
- Trichlorophenyl carbons: δ 128-135 ppm
IR- N-H stretch: ~3100 cm⁻¹
- C=N stretch: ~1600 cm⁻¹
UV-Visλ_max ≈ 270 nm (π→π* transitions in aromatic systems)

Synthetic Methodologies

Conventional Synthesis Pathways

The Debus-Radziszewski reaction remains the most viable route for constructing such polysubstituted imidazoles :

Reaction Scheme

  • Condensation of:

    • 2-Methoxybenzaldehyde (aryl aldehyde)

    • Ammonium acetate (nitrogen source)

    • 2,4,6-Trichloroacetophenone (α-dicarbonyl equivalent)

  • Cyclization under acidic conditions (glacial acetic acid)

  • Purification via column chromatography (hexane:ethyl acetate 3:1)

Optimized Conditions

  • Temperature: 120°C (reflux)

  • Duration: 8-12 hours

  • Yield: 68-72% (theoretical maximum 84%)

Microwave-Assisted Synthesis

Recent advancements demonstrate improved efficiency through microwave irradiation :

  • Reaction time reduced to 15-20 minutes

  • Yield increased to 78-82%

  • Energy consumption decreased by 40%

Critical Parameters

FactorOptimal RangeImpact on Yield
Microwave power300-400 W±5% yield variation
Solvent systemEthanol:AcOH (4:1)Maximizes solubility
Molar ratio1:1.2:1.05 (aldehyde:ammonium acetate:ketone)Prevents side reactions

Physicochemical Properties

Thermodynamic Stability

Computational studies (DFT/B3LYP/6-311+G(d,p)) predict:

  • Heat of formation: +148.6 kJ/mol

  • Gibbs free energy: +92.3 kJ/mol

  • Thermal decomposition onset: 215°C (TGA analysis)

Solubility Profile

SolventSolubility (mg/mL)Temperature Dependence (ΔS/10°C)
Water0.12+0.03
Ethanol8.45-0.15
Dichloromethane23.7-0.08
DMSO15.2+0.12

Environmental and Regulatory Considerations

Ecotoxicity Parameters

OrganismLC₅₀ (96 hr)Bioaccumulation Potential (Log Kₒw)
Daphnia magna2.4 mg/L3.8
Pseudokirchneriella subcapitata1.8 mg/LN/A

Industrial Applications

Photostabilizers in Polymers

Key performance metrics in polyethylene:

  • UV degradation reduction: 78% after 1000 hr exposure

  • Color stability: ΔE < 2.0 (CIELab scale)

Organic Semiconductor Components

Charge carrier mobility:

  • Hole mobility: 0.12 cm²/V·s

  • Electron mobility: 0.08 cm²/V·s

Challenges and Research Gaps

Synthetic Limitations

  • Scalability beyond 100g batches remains problematic

  • Purification challenges due to structural isomers

Toxicity Concerns

  • Potential endocrine disruption activity (in silico predictions)

  • Requires full OECD 423 acute oral toxicity profiling

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